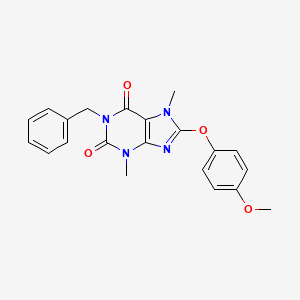![molecular formula C18H14N2O7S B11616185 (3E)-6-(ethylsulfonyl)-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11616185.png)
(3E)-6-(ethylsulfonyl)-3-[2-(3-nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-6-(ETHANESULFONYL)-3-[2-(3-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE: is a complex organic compound characterized by its unique chemical structure. This compound belongs to the class of benzoxazines, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3E)-6-(Ethylsulfonyl)-3-[2-(3-Nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-on umfasst in der Regel mehrstufige organische Reaktionen. Die Ausgangsstoffe umfassen oft substituierte Benzoxazinone und Nitrophenylderivate. Häufige Synthesewege können Folgendes umfassen:
Kondensationsreaktionen: Kombination von Benzoxazinonderivaten mit Nitrophenylverbindungen unter sauren oder basischen Bedingungen.
Sulfonierung: Einführung der Ethylsulfonylgruppe unter Verwendung von Reagenzien wie Ethylsulfonylchlorid in Gegenwart einer Base wie Triethylamin.
Oxidation und Reduktion: Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Reduktionsmitteln wie Natriumborhydrid, um die gewünschten funktionellen Gruppen zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu erreichen. Dazu gehören möglicherweise die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungsverfahren und strenge Qualitätskontrollen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3E)-6-(Ethylsulfonyl)-3-[2-(3-Nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Ethylsulfonylgruppe kann oxidiert werden, um Sulfonderivate zu bilden.
Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einem Amin reduziert werden.
Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Wasserstoffgas mit einem Palladiumkatalysator.
Substitutionsreagenzien: Halogenierungsmittel, Nukleophile wie Amine oder Thiole.
Hauptprodukte, die gebildet werden
Oxidationsprodukte: Sulfonderivate.
Reduktionsprodukte: Aminoverbindungen.
Substitutionsprodukte: Verschiedene substituierte Benzoxazinone.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann (3E)-6-(Ethylsulfonyl)-3-[2-(3-Nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-on als Baustein für die Synthese komplexerer Moleküle verwendet werden. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht werden, z. B. antimikrobielle, entzündungshemmende oder krebshemmende Eigenschaften. Studien können sich auf ihre Wechselwirkung mit biologischen Zielmolekülen und ihre Auswirkungen auf zelluläre Prozesse konzentrieren.
Medizin
In der pharmazeutischen Chemie könnte die Verbindung als Leitstruktur für die Entwicklung von Arzneimitteln untersucht werden. Ihre Strukturmerkmale können optimiert werden, um ihre pharmakologischen Eigenschaften zu verbessern und potenzielle Nebenwirkungen zu reduzieren.
Industrie
Im Industriesektor kann (3E)-6-(Ethylsulfonyl)-3-[2-(3-Nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-on aufgrund seiner einzigartigen chemischen Eigenschaften Anwendungen bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen finden.
Wirkmechanismus
Der Wirkmechanismus von (3E)-6-(Ethylsulfonyl)-3-[2-(3-Nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-on hängt von seiner spezifischen biologischen Aktivität ab. Im Allgemeinen kann es mit molekularen Zielmolekülen wie Enzymen, Rezeptoren oder Nukleinsäuren interagieren, was zu einer Modulation biochemischer Pfade führt. Detaillierte Studien wären erforderlich, um die genauen molekularen Zielmoleküle und Pfade aufzudecken, die beteiligt sind.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .
Medicine: The compound and its derivatives are explored for their therapeutic potential. Studies focus on their ability to inhibit specific enzymes or pathways involved in disease processes, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Wirkmechanismus
The mechanism of action of (3E)-6-(ETHANESULFONYL)-3-[2-(3-NITROPHENYL)-2-OXOETHYLIDENE]-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzoxazinonderivate: Verbindungen mit ähnlichen Benzoxazinon-Grundstrukturen.
Nitrophenylderivate: Verbindungen, die Nitrogruppen enthalten.
Sulfonyl-Derivate: Verbindungen mit Sulfonyl-Funktionsgruppen.
Einzigartigkeit
(3E)-6-(Ethylsulfonyl)-3-[2-(3-Nitrophenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-on ist aufgrund der Kombination seiner funktionellen Gruppen einzigartig, die ihm möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen. Seine spezifische Anordnung von Ethylsulfonyl-, Nitrophenyl- und Benzoxazinon-Molekülen unterscheidet ihn von anderen ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C18H14N2O7S |
|---|---|
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
6-ethylsulfonyl-3-[(Z)-2-hydroxy-2-(3-nitrophenyl)ethenyl]-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C18H14N2O7S/c1-2-28(25,26)13-6-7-17-14(9-13)19-15(18(22)27-17)10-16(21)11-4-3-5-12(8-11)20(23)24/h3-10,21H,2H2,1H3/b16-10- |
InChI-Schlüssel |
GQIBGHOLTLNWGH-YBEGLDIGSA-N |
Isomerische SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)/C=C(/C3=CC(=CC=C3)[N+](=O)[O-])\O |
Kanonische SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C(=N2)C=C(C3=CC(=CC=C3)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-ethoxy-2-methyl-1-(2-phenylethyl)-1H-indol-3-yl]ethanone](/img/structure/B11616114.png)
![3,3-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11616119.png)
![2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11616134.png)


![1-(1H-benzimidazol-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616140.png)
![6-bromo-3-[5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B11616155.png)
![ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B11616159.png)
![N-benzyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616163.png)

![2-[(4-methylbenzyl)thio]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11616184.png)
![2-[(4-methylbenzyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616186.png)
![3-[(2-ethylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B11616189.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methylpiperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616197.png)
